molecular formula C17H17BrN4O3 B2709469 1-(3-bromophenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1206988-08-0

1-(3-bromophenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide

货号: B2709469
CAS 编号: 1206988-08-0
分子量: 405.252
InChI 键: DJCSTGNYLHSQQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrrolidine-3-carboxamide scaffold substituted with a 3-bromophenyl group at the 1-position and a 6-oxopyridazin-1(6H)-yl ethyl chain at the N-ethyl position.

属性

IUPAC Name

1-(3-bromophenyl)-5-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O3/c18-13-3-1-4-14(10-13)21-11-12(9-16(21)24)17(25)19-7-8-22-15(23)5-2-6-20-22/h1-6,10,12H,7-9,11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCSTGNYLHSQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-bromophenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a complex heterocyclic compound with potential therapeutic applications. Its structure includes a pyrrolidine ring, a bromophenyl group, and a pyridazine moiety, which contribute to its biological activity. This article reviews the biological properties and mechanisms of action of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16BrN3O2\text{C}_{15}\text{H}_{16}\text{BrN}_3\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the pyridazine ring facilitates hydrogen bonding with amino acid residues in target proteins. This dual interaction may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, a related compound demonstrated an IC50 value of 4.95 nM against histone deacetylase 6 (HDAC6), suggesting its potential as an HDAC inhibitor in cancer therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are crucial in mediating inflammation. In a mouse model of acetaminophen-induced liver injury, it showed protective effects at a dosage of 40 mg/kg .

Antimicrobial Activity

Preliminary evaluations indicate that related compounds exhibit antibacterial properties against gram-positive bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like linezolid, indicating their potential as novel antimicrobial agents .

Case Studies

StudyFindingsReference
Study on HDAC InhibitionCompound exhibited selective inhibition with IC50 = 4.95 nM against HDAC6
Anti-inflammatory ActivitySignificant reduction in TNF-α and IL-6 levels in mouse models
Antibacterial EvaluationCompounds showed MIC values as low as 0.25 µg/mL against resistant strains

科学研究应用

Pharmacological Applications

  • N-Formyl Peptide Receptors Modulation
    • Research indicates that derivatives of pyridazinones, similar to the target compound, exhibit activity as agonists for N-formyl peptide receptors (FPRs). These receptors are crucial in modulating immune responses, suggesting potential therapeutic applications in inflammatory diseases and immune disorders .
  • CNS Protection
    • Pyrrolidine derivatives have been noted for their neuroprotective properties. For instance, the compound's structural analogs have been studied for their ability to prevent hypoxic and ischemic damage in the central nervous system, similar to the well-known drug Levetiracetam, which is effective in treating epilepsy and related conditions .
  • PDE4 Inhibition
    • Compounds with structural similarities to 1-(3-bromophenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide have been identified as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are of interest for their potential use in treating respiratory diseases such as asthma and COPD due to their anti-inflammatory effects .

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Starting Materials : The synthesis begins with readily available pyrrolidine derivatives and brominated phenyl compounds.
  • Reactions : Key reactions include condensation and cyclization processes that incorporate the pyridazinone moiety into the pyrrolidine scaffold.
  • Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Study on FPR Agonists

A study published in 2016 focused on synthesizing various pyridazinone derivatives, including those structurally related to our target compound. These derivatives showed significant agonistic activity towards FPRs, highlighting their potential role in developing new anti-inflammatory drugs .

Neuroprotective Effects

In another study, pyrrolidine derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage. The results demonstrated that certain structural modifications enhanced protective effects, suggesting that similar modifications could be applied to our target compound for improved efficacy .

相似化合物的比较

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name / Key Features Substituents Biological Target (Inferred) Solubility/Formulation Notes
Target Compound 3-Bromophenyl, 6-oxopyridazin-1(6H)-yl ethyl Antiviral (speculative) Moderate (pyridazinone enhances H-bond)
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide p-Tolyl, dihydroisoquinoline sulfonyl ethyl MERS-CoV inhibitors Sulfonyl group may reduce solubility
N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide 3-Fluorophenyl, methoxyindol-3-yl ethyl CNS or kinase targets (indole motifs) Methoxy group improves lipophilicity
(S)-N-(3-(6-isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide Indazole, triazole, dihydropyridine Kinase inhibitors (e.g., JAK/STAT) HCl salt improves solubility (60–90% wt)

Key Observations :

  • Heterocyclic Moieties: The pyridazinone in the target compound may confer better aqueous solubility than the dihydroisoquinoline sulfonyl group in , which is bulkier and more lipophilic.
  • Formulation Strategies : The compound in utilizes HCl salts and amorphous forms to address solubility challenges, a strategy that could be applied to the target compound if crystallinity limits bioavailability.

Solubility and Pharmacokinetics

  • The target compound’s pyridazinone may mitigate this through polar interactions.
  • Salt Forms : The use of HCl salts in increased solubility to 60–90% wt%, suggesting that similar formulations could enhance the target compound’s bioavailability.

常见问题

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

A multi-step synthesis is typically required, involving:

  • Step 1: Formation of the pyrrolidinone core via cyclization of γ-keto acids or succinic anhydride derivatives under reflux conditions (e.g., xylene, 5–7 hours) .
  • Step 2: Bromophenyl substitution via Ullmann coupling or Buchwald-Hartwig amination, using Pd catalysts (e.g., Pd(PPh₃)₄) and copper iodide in degassed DMF/H₂O .
  • Step 3: Carboxamide coupling using HATU/DIPEA or EDC·HCl in dichloromethane to attach the pyridazinyl-ethyl moiety.
    Key Considerations: Reaction temperature, solvent polarity, and catalyst loading significantly impact yields. For example, Pd-catalyzed steps require strict anhydrous conditions to avoid dehalogenation side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • ¹H/¹³C NMR: The 3-bromophenyl group shows characteristic aromatic splitting (doublet of doublets at δ 7.2–7.8 ppm), while the pyrrolidinone carbonyl resonates at δ 170–175 ppm. The pyridazine ring protons appear as a multiplet near δ 8.3–8.6 ppm .
  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyrrolidinone C=O) confirm functional groups .
  • HRMS: Exact mass matches the molecular formula (C₁₈H₁₈BrN₃O₃ requires m/z 418.04).

Q. What purity standards are critical for biological assays?

  • HPLC: Use a C18 column with UV detection (254 nm). Acceptable purity is ≥95% with a single dominant peak. Impurities often arise from incomplete deprotection of intermediates .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications: Replace the 3-bromophenyl group with 4-fluorophenyl or trichlorophenyl analogs to assess halogen effects on target binding .
  • Linker Optimization: Vary the ethyl spacer between pyrrolidinone and pyridazine (e.g., propyl or cyclic amines) to evaluate conformational flexibility .
  • Methodology: Use molecular docking (AutoDock Vina) to predict binding affinities to kinase targets like EGFR or BRAF, followed by in vitro kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., MTT for cytotoxicity) .
  • Metabolic Stability: Test liver microsome stability to rule out false negatives due to rapid degradation .
  • Control Compounds: Include structurally similar analogs (e.g., 4-bromophenyl derivatives) to isolate substituent-specific effects .

Q. What crystallographic methods elucidate solid-state conformation?

  • Single-Crystal XRD: Grow crystals via vapor diffusion (e.g., ethanol/water). The bromine atom’s heavy-atom effect aids phasing. Key parameters:
    • Space group: P2₁/c (common for chiral pyrrolidinones)
    • Torsion angles: Confirm non-planar amide geometry (ω ≈ 20–30°) .
  • PXRD: Compare experimental and simulated patterns to detect polymorphs affecting bioavailability .

Q. How to optimize reaction scalability while minimizing waste?

  • Flow Chemistry: Implement continuous-flow synthesis for Pd-catalyzed steps (residence time: 10–15 min; T = 80°C) to reduce catalyst loading by 40% .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps, improving E-factor metrics .
  • DoE (Design of Experiments): Use factorial designs (e.g., 2³) to optimize temperature, stoichiometry, and solvent ratios .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。